REACTION_CXSMILES
|
C(OC([C:11]1[NH:15][C:14]([CH3:16])=[C:13]([CH2:17][CH2:18][C:19]([O:21][CH3:22])=[O:20])[C:12]=1[CH3:23])=O)C1C=CC=CC=1>CC(C)=O.[Pd]>[CH3:22][O:21][C:19]([CH2:18][CH2:17][C:13]1[C:12]([CH3:23])=[CH:11][NH:15][C:14]=1[CH3:16])=[O:20]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1=C(C(=C(N1)C)CCC(=O)OC)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature under hydrogen gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with trifluoroacetic acid (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated at 40° C. for 10 minutes under an argon flow
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added with chloroform
|
Type
|
WASH
|
Details
|
washed once with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with chloroform
|
Type
|
WASH
|
Details
|
washed once with aqueous Na2CO3 and once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (developing solvent: CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CCC1=C(NC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |